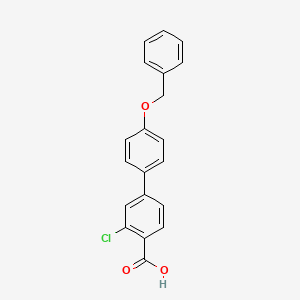

4-(4-Benzyloxyphenyl)-2-chlorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

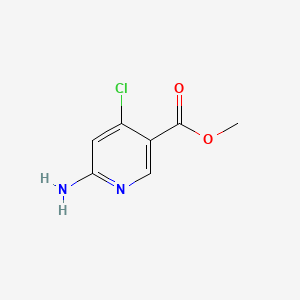

The synthesis of “4-Benzyloxyphenylacetic acid” involves the reaction of methyl 4-hydroxybenzoate and benzyl chloride in K2CO3 and DMF as solvent in an ultrasonic processor for up to 4 hours .Molecular Structure Analysis

The molecules of “4-Benzyloxyphenylacetic acid” exist in centrosymmetric dimeric forms linked by double hydrogen bonds between carboxyl groups . Its crystals belong to the triclinic crystal system .Chemical Reactions Analysis

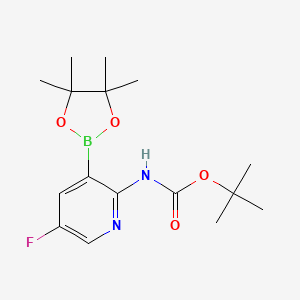

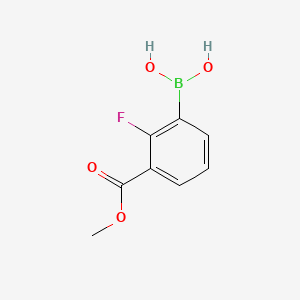

The Suzuki–Miyaura (SM) coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . It involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Physical And Chemical Properties Analysis

The melting point of “4-Benzyloxyphenylacetic acid” is 119°C to 121°C . It has a molecular weight of 242.28 g/mol .Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

Field

Organic Chemistry

Application

The compound is used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Method of Application

The process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Results

The success of the Suzuki–Miyaura coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Synthesis of bis (4-benzyloxyphenoxy)phenyl phosphine oxide

Field

Organic Synthesis

Application

4-Benzyloxyphenol, a similar compound, is used in the synthesis of bis (4-benzyloxyphenoxy)phenyl phosphine oxide .

Method of Application

The specific method of synthesis is not mentioned in the source .

Results

The compound plays an essential role in the preparation of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid .

Thermochemical Data

Field

Physical Chemistry

Application

4-(benzyloxy)phenyl acetic acid, a similar compound, has thermochemical data available, which can be used in various scientific research applications .

Method of Application

The specific method of application depends on the research context .

Results

The data is used to understand the compound’s properties and behavior under different conditions .

Material in Laboratory Chemicals

Field

Laboratory Research

Application

The compound can be used in laboratory research as a chemical reagent .

Method of Application

The specific method of application depends on the experiment being conducted .

Results

The results would vary based on the specific experiment .

Suppression of Lung Cancer Growth

Field

Medical Research

Application

A novel derivative of betulinic acid, SYK023, which could potentially involve 4-(benzyloxy)phenyl acetic acid in its synthesis, has been found to suppress lung cancer growth .

Method of Application

The specific method of application is not mentioned in the source .

Results

The compound SYK023 has shown promising results in suppressing lung cancer growth .

Safety And Hazards

The safety data sheet for a similar compound, “4-Benzyloxyphenylacetic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Propriétés

IUPAC Name |

2-chloro-4-(4-phenylmethoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClO3/c21-19-12-16(8-11-18(19)20(22)23)15-6-9-17(10-7-15)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYSQXFESGGDRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80692265 |

Source

|

| Record name | 4'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Benzyloxyphenyl)-2-chlorobenzoic acid | |

CAS RN |

1262011-12-0 |

Source

|

| Record name | 4'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B596078.png)

![Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B596080.png)

![1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone](/img/structure/B596093.png)

![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine](/img/structure/B596099.png)

![4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B596100.png)